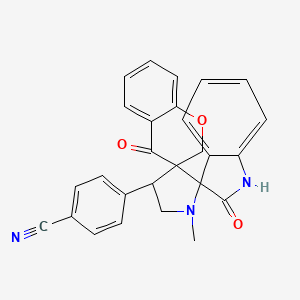
N-((3-(1-メチル-1H-ピロール-2-イル)-1,2,4-オキサジアゾール-5-イル)メチル)ベンゾフラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide is an intriguing compound with a complex structure that offers a range of chemical and biological properties. Its synthesis and applications have garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is particularly noted for its potential therapeutic applications and its ability to interact with various biological targets.
科学的研究の応用
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide has a wide range of applications in scientific research, particularly in the fields of chemistry and biology. It has been studied for its potential use as an anti-inflammatory agent, an anticancer compound, and an antimicrobial substance. In medicinal chemistry, it serves as a lead compound for the development of new therapeutic agents. Additionally, it has been explored for its role in modulating specific biological pathways and its potential use in diagnostic assays.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the oxadiazole ring, followed by the attachment of the benzofuran moiety and the carboxamide group. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature controls to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound might be scaled up using automated reactors and continuous flow systems. This allows for precise control over reaction conditions and can significantly improve efficiency and yield compared to small-scale laboratory synthesis.
化学反応の分析
Types of Reactions: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution. These reactions are typically facilitated by using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in the reactions involving N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenation reagents.
Major Products: The major products formed from these reactions vary depending on the specific pathway but can include various substituted derivatives and intermediate compounds that may be further processed into other bioactive molecules.
作用機序
The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide exerts its effects involves the interaction with molecular targets such as enzymes, receptors, and proteins. By binding to these targets, the compound can influence various signaling pathways and biochemical processes. This interaction may result in the modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular responses, contributing to its therapeutic effects.
類似化合物との比較
When compared to similar compounds, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide stands out due to its unique structural features and diverse range of activities. Similar compounds may include other benzofuran derivatives and oxadiazole-based molecules, which also exhibit bioactive properties but may differ in terms of potency, selectivity, and specific applications. For instance, benzofuran-based drugs like amiodarone (an antiarrhythmic agent) or oxadiazole derivatives like Raltegravir (an antiretroviral drug) highlight the versatility and therapeutic potential of these chemical scaffolds.
List of Similar Compounds
Amiodarone
Raltegravir
Benzofuran
Oxadiazole derivatives
Other pyrrole-containing compounds
This article outlines the core aspects of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzofuran-2-carboxamide, from synthesis to its diverse applications, shedding light on why it is a compound of significant interest in scientific research. Hope it’s helpful!
特性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-21-8-4-6-12(21)16-19-15(24-20-16)10-18-17(22)14-9-11-5-2-3-7-13(11)23-14/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBUOHOVNBZYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571266.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)
![4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B2571270.png)
![tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2571272.png)
![N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine](/img/structure/B2571273.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2571275.png)

![4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2571279.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571284.png)
![Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2571285.png)
